molecular formula C22H20O4 B612126 3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol CAS No. 1374524-55-6

3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

Cat. No. B612126
CAS RN: 1374524-55-6
M. Wt: 348.39
InChI Key: QVCAATSEPLQVBX-UHFFFAOYSA-N
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Description

ME-344 is an active metabolite of NV-128, a novel flavonoid small molecule inhibitor of the mammalian Target of Rapamycin (mTOR), with potential antineoplastic activity. Upon administration, mTOR1/2 Kinase inhibitor ME-344 downregulates the PIK3/AKT/mTOR pathway and results in chromatin condensation in the absence of caspase activation. Consequently, this agent induces caspase-independent cell death in tumor cells with a de-regulated PIK3/AKT/mTOR pathway or chemotherapeutic resistant cells. In pre-clinical studies, ME-344 has shown tenfold more anti-tumor activity than NV-128.

Scientific Research Applications

Synthesis and Physico-Chemical Properties

The compound 3,3'-[(4-Hydroxyphenyl)methyl]bis-(4-hydroxy-2H-chromen-2-one), closely related to the target compound, was synthesized via the Knoevenagel reaction and studied for its crystal structure and physico-chemical properties. This includes sensitivity to solvent polarity and hydrogen bonding with various solvents, as well as acid dissociation constants based on spectroscopy and potentiometric experiments (Elenkova et al., 2014).

Antioxidant Properties

Research on 4-hydroxy bis-coumarins, which are structurally similar to the target compound, shows significant insights into their antioxidant properties. One study revealed the strongest antioxidant activity in a compound with a catecholic structure, indicating the importance of structural components for antioxidant efficiency. The study also assessed the potential synergism between different phenolic antioxidants (Kancheva et al., 2010).

Biological Activity of Related Compounds

Several studies focused on the synthesis of highly functionalized bis(4H-chromene) and related compounds, highlighting their broad spectrum of biological activities. These activities are associated with various ring systems like pentalongin and dehydroherbarin, which have significant implications in biological contexts (Shaabani et al., 2009).

Antibacterial Activities

The antibacterial activities of biscoumarin derivatives against Staphylococcus aureus, including drug-sensitive and methicillin-resistant strains, were investigated. This research underscores the potential of these compounds in addressing bacterial infections (Li et al., 2015).

Influence on Lung Cancer Cell Line Sensitivity

A specific study on ME-344, a derivative of the target compound, demonstrated its effects on lung cancer cell lines, showing drug sensitivity, redox stress, and impact on mitochondrial function. This study offers a perspective on the potential therapeutic index of such compounds in cancer treatment (Manevich et al., 2016).

properties

CAS RN

1374524-55-6

Product Name

3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C22H20O4

Molecular Weight

348.39

IUPAC Name

3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C22H20O4/c1-13-20(25)11-10-18-21(15-4-8-17(24)9-5-15)19(12-26-22(13)18)14-2-6-16(23)7-3-14/h2-11,19,21,23-25H,12H2,1H3

InChI Key

QVCAATSEPLQVBX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCC(C2C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ME-344;  ME 344;  ME344.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 2
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 3
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 4
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 5
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol
Reactant of Route 6
3,4-bis(4-hydroxyphenyl)-8-methyl-3,4-dihydro-2H-chromen-7-ol

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